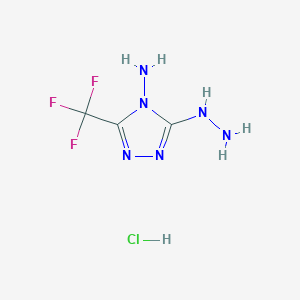

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazoles are generally synthesized using the Huisgen cycloaddition, a type of organic reaction and a cycloaddition between an azide and an alkyne to give a 1,2,3-triazole .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, with additional functional groups of hydrazino and trifluoromethyl attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

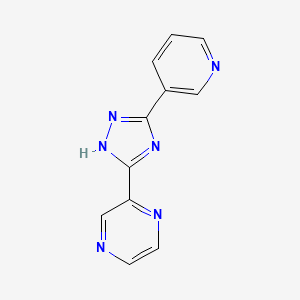

- Chemical Reactivity: This compound has been used in various chemical reactions. For instance, it participates in the formation of 5-(3 or 4-pyridyl)-1,3,4-oxadiazolo (2,3-C)-1,2,4-triazole 5-thiones when heated with carbon disulphide and alcoholic potassium hydroxide (Zayed, Fakhr, Gad, & Abdulla, 1984).

- Spectroscopic Identification: It has been used for structural elucidation and identification of various isomeric 1,2,4-triazole derivatives via spectroscopic methods (Emilsson & Selander, 1988).

Corrosion Inhibition

- Copper Corrosion Inhibition: A study evaluated its efficiency as an inhibitor of copper corrosion in nitric acid, using density functional theory (Zarrouk et al., 2013).

Pharmaceutical Applications

- Antihistaminic Agents: Although this falls slightly outside the scope of your request, it's worth noting that derivatives of this compound have been synthesized and tested for their H(1)-antihistaminic activity (Alagarsamy, Shankar, & Murugesan, 2008).

Material Science

- Energetic Materials Synthesis: In the field of energetic materials, this compound has been used in the synthesis of novel substances with potential applications in explosives and pyrotechnics. An example is the synthesis of energetic salts with high heat of detonation (Cao et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been used in the development of antihypertensive agents , suggesting potential targets could be related to blood pressure regulation.

Mode of Action

It’s worth noting that compounds with similar structures have been used in the development of antihypertensive agents . These agents typically work by relaxing blood vessels, reducing the amount of fluid in the body, or slowing down the heart rate to decrease blood pressure.

Biochemical Pathways

Based on its structural similarity to other triazole compounds, it may be involved in nitrogen-rich energetic materials . These materials have a higher heat of formation due to the existence of large numbers of C-N and N-N bonds .

Result of Action

Similar compounds have shown excellent performance and reliable safety in the synthesis of new energetic materials .

Eigenschaften

IUPAC Name |

3-hydrazinyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3N6.ClH/c4-3(5,6)1-10-11-2(9-7)12(1)8;/h7-8H2,(H,9,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMLTJFGCYFJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N1N)NN)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF3N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)

![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)

![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)